N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are currently unknown. This compound belongs to the tetrahydroquinoline family , which is known for its diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Tetrahydroquinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target
Biochemical Pathways
Tetrahydroquinoline derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound would depend on its targets and mode of action, which are currently unknown.
Result of Action
Given the diverse biological activities of tetrahydroquinoline derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Tetrahydroquinoline Core: This can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A similar compound with a tetrahydroisoquinoline core, known for its diverse biological activities.
Nicotinic Acid Derivatives: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other tetrahydroquinoline derivatives .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound derived from the tetrahydroquinoline family. Its unique structure combines an acetyl group with a benzamide moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O. The compound features a tetrahydroquinoline core, which is known for its presence in various natural products and pharmacologically active compounds. The structural representation is as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
1. Enzyme Inhibition:
- The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. This suggests a role in cancer treatment by potentially reducing tumor growth through enzyme modulation.
2. Interaction with Neurotransmitter Receptors:
- Preliminary studies indicate that it may interact with neurotransmitter receptors, which could provide therapeutic benefits for neurodegenerative diseases.
3. Modulation of Gene Expression:
- There is evidence that the compound can influence gene expression related to disease processes, further supporting its potential as a therapeutic agent.
Anticancer Potential
A significant area of research has focused on the anticancer properties of this compound. Various studies have demonstrated its ability to inhibit cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung) | < 5 | Tubulin polymerization inhibition |
HCT116 (Colon) | 4.64 | Cell cycle arrest in G2/M phase |
MCF-7 (Breast) | 0.8 | EGFR inhibition |
These findings suggest that the compound may be effective against multiple types of cancer by targeting different molecular pathways.
Neuroprotective Effects
In addition to its anticancer activity, studies have indicated that this compound may have neuroprotective effects. Its interaction with neurotransmitter receptors suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Cancer Treatment
A recent study examined the effects of this compound on A549 lung cancer cells. At concentrations below 5 µM, significant inhibition of cell proliferation was observed alongside increased apoptosis markers.
Case Study 2: Neurodegenerative Disease Model
In vitro studies using neuronal cell lines treated with this compound showed enhanced cell survival rates under oxidative stress conditions compared to control groups. This suggests a protective role against neurodegeneration.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)20-11-5-8-15-12-16(9-10-17(15)20)19-18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMZUAOKONLTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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